molecular formula C29H24FN3O4 B297680 N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

カタログ番号 B297680
分子量: 497.5 g/mol
InChIキー: VMZYCAWPWIFXRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2). HER2 is a member of the epidermal growth factor receptor family and is overexpressed in many types of cancer, including breast, gastric, and lung cancer. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide inhibits HER2 by binding to the intracellular domain of the receptor, which prevents the activation of downstream signaling pathways that promote cell proliferation and survival. N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been shown to be highly selective for HER2 and does not inhibit other members of the epidermal growth factor receptor family.
Biochemical and Physiological Effects:
The inhibition of HER2 by N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells that overexpress HER2. N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.

実験室実験の利点と制限

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has several advantages for lab experiments, including its high selectivity for HER2 and its ability to inhibit the growth of HER2-positive cancer cells. However, N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has some limitations, including its relatively low potency compared to other HER2 inhibitors and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for the development of N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide and other HER2 inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to HER2 inhibitors. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, the optimization of the pharmacokinetic properties of HER2 inhibitors, such as their solubility and bioavailability, could improve their efficacy in clinical settings.

合成法

The synthesis of N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis has been described in detail in several publications, including a patent by Takeda Pharmaceutical Company Limited.

科学的研究の応用

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide effectively inhibits the growth of cancer cells that overexpress HER2, including breast, gastric, and lung cancer cells. In vivo studies have demonstrated that N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide inhibits the growth of HER2-positive tumors in mouse models of cancer.

特性

製品名

N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide

分子式

C29H24FN3O4

分子量

497.5 g/mol

IUPAC名

N-(4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide

InChI

InChI=1S/C29H24FN3O4/c1-36-23-15-13-22(14-16-23)33-28(32-26-8-3-2-7-25(26)29(33)35)19-5-4-6-24(17-19)37-18-27(34)31-21-11-9-20(30)10-12-21/h2-17,28,32H,18H2,1H3,(H,31,34)

InChIキー

VMZYCAWPWIFXRN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC(=O)NC5=CC=C(C=C5)F

正規SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC(=O)NC5=CC=C(C=C5)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。